1-(2,5-Dichlorophenyl)piperazine synthesis and characterization
1-(2,5-Dichlorophenyl)piperazine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dichlorophenyl)piperazine
Introduction
1-(2,5-Dichlorophenyl)piperazine (DCPP) is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Phenylpiperazine moieties are core components in a range of centrally-acting agents, and the specific substitution pattern on the phenyl ring, such as the 2,5-dichloro configuration, critically influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity in final compounds.[2]
This guide provides a comprehensive overview of a representative synthesis method for 1-(2,5-Dichlorophenyl)piperazine and details the essential analytical techniques required for its thorough characterization. The methodologies described are grounded in established chemical principles and are designed to ensure the production of a well-characterized compound of high purity, suitable for research and development applications. The narrative emphasizes the rationale behind experimental choices, creating a self-validating framework for both synthesis and analysis.
Section 1: Synthesis of 1-(2,5-Dichlorophenyl)piperazine
The synthesis of N-arylpiperazines is a cornerstone of pharmaceutical chemistry. A robust and widely employed strategy involves the reaction of an appropriately substituted aniline with a reagent that provides the piperazine ring structure. One common method, adapted here for DCPP, is the cyclization reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[3][4]
Principle of Synthesis
The core reaction involves a double N-alkylation of the primary amine (2,5-dichloroaniline) by bis(2-chloroethyl)amine, which proceeds via an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy required for the C-N bond formations and to drive the reaction to completion. The use of a high-boiling point solvent is common, and the reaction often requires a prolonged duration.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous dichlorophenylpiperazines.[3]
Materials:
-
2,5-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol (or other suitable high-boiling solvent)
-
Sodium hydroxide (NaOH), 20% aqueous solution
-
Toluene
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-dichloroaniline (1.0 eq).
-
Reagent Addition: While stirring, add bis(2-chloroethyl)amine hydrochloride (1.1 to 1.5 eq). The use of a slight excess of the aminating agent helps to drive the reaction towards completion.
-
Heating: Heat the reaction mixture to 120-160 °C. The exact temperature may require optimization but should be sufficient to ensure a steady reaction rate without excessive decomposition. Maintain this temperature with vigorous stirring for 12-36 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to 80-90 °C. Slowly add a 20% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is between 10-12. This step neutralizes the hydrochloride salt and the HCl generated during the reaction, liberating the free base.
-
Work-up - Extraction: Add toluene to the reaction mixture and stir vigorously for 30-60 minutes while maintaining a temperature of ~80 °C. Stop stirring and allow the layers to separate. Collect the upper organic (toluene) layer. Perform a second extraction on the aqueous layer with toluene to maximize yield.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude 1-(2,5-Dichlorophenyl)piperazine as an oil or solid.
-
Purification: The crude product can be purified by vacuum distillation. Alternatively, the free base can be dissolved in a suitable solvent like isopropanol and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which can then be recrystallized to high purity.[5]
Rationale for Experimental Design
-
Choice of Reactants: 2,5-dichloroaniline provides the substituted aromatic moiety, while bis(2-chloroethyl)amine hydrochloride serves as the precursor for the piperazine ring.
-
Reaction Temperature: High temperatures are necessary to facilitate the nucleophilic attack of the aniline on the alkyl chlorides, which are relatively unreactive, and to promote the final intramolecular cyclization step.
-
Solvent: While some procedures run the reaction neat[3], a high-boiling inert solvent can be used to ensure homogenous mixing and better temperature control.
-
Base Neutralization: The addition of a strong base like NaOH is critical. It deprotonates the protonated amine intermediates, generating the free amine nucleophile required for the cyclization, and neutralizes the HCl by-product, which would otherwise form salts and halt the reaction.
-
Purification Strategy: Vacuum distillation is effective for purifying the free base, which is expected to be a high-boiling liquid or low-melting solid. Precipitation as the hydrochloride salt is an excellent alternative as salts often form well-defined crystals, providing a highly effective means of purification that selectively isolates the basic product from non-basic impurities.
Section 2: Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential to unambiguously confirm the chemical identity of the synthesized compound and to quantify its purity. This multi-faceted approach forms a self-validating system of characterization.
The Self-Validating Characterization Workflow
No single analytical technique is sufficient for complete characterization. A logical workflow ensures that each piece of data corroborates the others:
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Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via isotopic pattern).
-
NMR Spectroscopy (¹H and ¹³C): Elucidates the precise molecular structure, confirming the connectivity of atoms and the substitution pattern.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
HPLC: Quantifies the purity of the compound and separates it from any unreacted starting materials or by-products.
-
Melting Point: Provides a simple, reliable measure of purity, especially for crystalline solids like the HCl salt.
Spectroscopic Characterization Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons on the piperazine ring.
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Aromatic Region (~6.8-7.3 ppm): The three protons on the dichlorophenyl ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Piperazine Region (~3.1-3.3 ppm): The four protons adjacent to the nitrogen attached to the aromatic ring (Ar-N-(CH₂)₂) will likely appear as a triplet.
-
Piperazine Region (~3.0-3.2 ppm): The four protons adjacent to the N-H group (HN-(CH₂)₂) will also appear as a triplet. The N-H proton itself will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[6]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Aromatic Carbons (~115-152 ppm): Six distinct signals are expected for the six carbons of the dichlorophenyl ring.
-
Aliphatic Carbons (~45-55 ppm): Two signals are expected for the two distinct types of -CH₂- groups in the piperazine ring.
-
2.2.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized DCPP.
-
Expected Mass: The monoisotopic mass of the neutral molecule (C₁₀H₁₂Cl₂N₂) is 230.0378 Da.[7]
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
2.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is used to identify the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.
-
C-H (Aromatic) Stretch: Bands appearing just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹).
-
C=C (Aromatic) Stretch: Sharp absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
C-Cl Stretch: Strong bands in the 700-850 cm⁻¹ region.
Chromatographic and Physical Characterization
2.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final product.
-
Methodology: A reversed-phase HPLC method is typically suitable.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate with pH adjustment) and an organic solvent like acetonitrile.[8]
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly, such as 254 nm.[8]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
-
Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
2.3.2 Melting Point (MP) The melting point is a fast and reliable indicator of purity for a crystalline solid.
-
Procedure: A small sample of the dried, recrystallized 1-(2,5-Dichlorophenyl)piperazine hydrochloride is packed into a capillary tube and its melting range is determined using a calibrated melting point apparatus.
-
Expected Value: The melting point for 1-(2,5-Dichlorophenyl)piperazine hydrochloride is reported to be in the range of 251-253 °C.[5] A sharp melting range close to the literature value is indicative of high purity.
Section 3: Data Summary
The key physical and analytical data for 1-(2,5-Dichlorophenyl)piperazine are summarized below for quick reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₂Cl₂N₂ | [7] |
| Molecular Weight | 231.12 g/mol | [7] |
| Monoisotopic Mass | 230.0378 Da | [7] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point (HCl Salt) | 251-253 °C |[5] |
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~6.8-7.3 ppm (3H, complex pattern) |
| Piperazine Protons | ~3.0-3.3 ppm (8H, two overlapping multiplets) | |
| N-H Proton | Broad singlet (variable shift) | |
| ¹³C NMR | Aromatic Carbons | 6 signals between ~115-152 ppm |
| Aliphatic Carbons | 2 signals between ~45-55 ppm | |
| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 230 (with characteristic Cl₂ isotope pattern) |
| HPLC | Purity | >99% (by area percent at λ=254 nm) |
Conclusion
This guide has detailed a robust and adaptable method for the synthesis of 1-(2,5-Dichlorophenyl)piperazine, a key intermediate in modern drug discovery. The outlined procedure, based on the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine, is a well-precedented route for N-arylpiperazine synthesis. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. Adherence to these protocols will enable researchers and drug development professionals to produce and confidently utilize high-quality 1-(2,5-Dichlorophenyl)piperazine in their synthetic endeavors.
References
-
PubChem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-dichlorophenyl)piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
GAOYOU CITY ORGANIC CHEM FACOTRY. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. Retrieved from [Link]
- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
De Luca, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. MDPI AG. Retrieved from [Link]
-
Yaka, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]
- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
